酰胺肽 A

描述

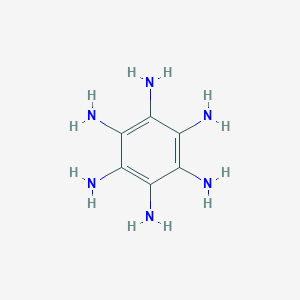

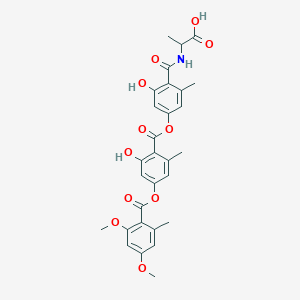

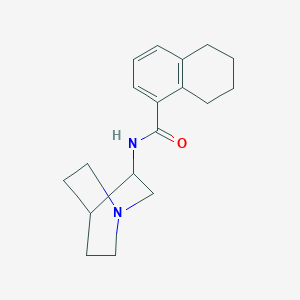

Amidepsine A is a compound identified as a diacylglycerol acyltransferase (DGAT) inhibitor, which was isolated from the fungus Humicola sp. FO-2942. The structure of amidepsine A was elucidated through various spectroscopic methods, including NMR measurements, and was found to be 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide .

Synthesis Analysis

The total synthesis of amidepsine B, which is closely related to amidepsine A, has been achieved, and this synthetic study led to the revision of the previously assigned stereostructure of the natural product . Although the synthesis of amidepsine A is not explicitly detailed, the methodologies used in the synthesis of amidepsine B could provide insights into potential synthetic routes for amidepsine A.

Molecular Structure Analysis

The molecular structure of amidepsine A is characterized by a complex arrangement of hydroxy, methoxy, and methyl groups attached to a benzene ring, which is further linked to an alanine amide moiety. The elucidation of its structure was accomplished through comprehensive spectroscopic studies .

Chemical Reactions Analysis

Amidepsine A, as an amide, could potentially undergo various chemical reactions typical for this functional group. The literature provides insights into the activation and transformation of amides, such as the Buchwald-Hartwig cross-coupling of amides , transamidation , and direct amidation of alkyl esters . These reactions are facilitated by transition metal catalysis, which can selectively cleave the N-C bond of the amide, allowing for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of amidepsine A are not explicitly detailed in the provided papers. However, the general properties of amides can be inferred, such as their resistance to nucleophilic attack due to resonance stability . The presence of multiple hydroxy and methoxy groups in amidepsine A suggests it may have specific solubility characteristics in various solvents, which could be relevant for its biological activity and potential pharmaceutical applications.

科学研究应用

- Summary of the Application : Amidepsine A is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 . It has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme that catalyzes the final step in triglyceride synthesis . This makes it a potential tool for studying metabolic disorders related to obesity and insulin resistance .

- Methods of Application or Experimental Procedures : The production of Amidepsine A involves the fermentation of the fungus Humicola sp. FO-2942 . The fungus is grown in a specific medium, and the resulting broth is extracted with acetone and ethyl acetate to yield Amidepsine A . The compound is then used to inhibit DGAT activity in rat liver microsomes .

- Results or Outcomes : Amidepsine A has been shown to inhibit DGAT activity with an IC50 of 10.2 µM in rat liver microsomes . It also inhibits triacylglycerol formation in Raji cells with an IC50 value of 15.5 µM .

安全和危害

属性

IUPAC Name |

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKRCPZJSNFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amidepsine A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)